P,P'-[(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis-phosphonic acid, P,P,P',P'-tetraethyl ester
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Overview
Description
P,P’-[(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis-phosphonic acid, P,P,P’,P’-tetraethyl ester: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique dibenzo-dioxonin structure, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P,P’-[(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis-phosphonic acid, P,P,P’,P’-tetraethyl ester involves multiple steps, typically starting with the preparation of the dibenzo-dioxonin core. This core is then functionalized with phosphonic acid groups through a series of reactions involving phosphonylation agents. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
P,P’-[(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis-phosphonic acid, P,P,P’,P’-tetraethyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, organic solvents like dichloromethane, and catalysts such as palladium or platinum. Reaction conditions typically involve controlled temperatures ranging from -78°C to 150°C, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
P,P’-[(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis-phosphonic acid, P,P,P’,P’-tetraethyl ester has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of P,P’-[(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis-phosphonic acid, P,P,P’,P’-tetraethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. This selective binding is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonic acid derivatives and dibenzo-dioxonin analogs. Examples include:
- 4,4’-Difluorobenzophenone
- Hydrogen bromide
- Various bromine compounds
Uniqueness
What sets P,P’-[(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis-phosphonic acid, P,P,P’,P’-tetraethyl ester apart is its specific dibenzo-dioxonin core, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring high specificity and selectivity .
Properties
Molecular Formula |
C25H36O8P2 |
---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
3,17-bis(diethoxyphosphoryl)-9,11-dimethyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaene |
InChI |
InChI=1S/C25H36O8P2/c1-7-28-34(26,29-8-2)22-15-11-13-20-24(22)25-21(33-19(6)17-18(5)32-20)14-12-16-23(25)35(27,30-9-3)31-10-4/h11-16,18-19H,7-10,17H2,1-6H3 |
InChI Key |
IVJVWUXBJNXRSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC2=C1C3=C(C=CC=C3P(=O)(OCC)OCC)OC(CC(O2)C)C)OCC |
Origin of Product |
United States |
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